2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, sulfanyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the intermediate with a piperidinyl-substituted aromatic amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation reactions, utilizing specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include amino-substituted derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-phenylacetamide
- **2-nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene
- **{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid
Uniqueness
Compared to similar compounds, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both piperidinyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19F6N3O3S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F6N3O3S/c22-20(23,24)13-4-6-16(29-8-2-1-3-9-29)15(10-13)28-19(31)12-34-18-7-5-14(21(25,26)27)11-17(18)30(32)33/h4-7,10-11H,1-3,8-9,12H2,(H,28,31) |
InChI Key |
PRVMHSIZXYESER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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